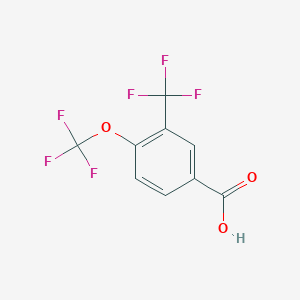

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid

説明

BenchChem offers high-quality 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H4F6O3 |

|---|---|

分子量 |

274.12 g/mol |

IUPAC名 |

4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C9H4F6O3/c10-8(11,12)5-3-4(7(16)17)1-2-6(5)18-9(13,14)15/h1-3H,(H,16,17) |

InChIキー |

INFNVLCOAJVGDO-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OC(F)(F)F |

製品の起源 |

United States |

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of 4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid and outlines the definitive experimental workflow for its characterization by single-crystal X-ray diffraction. While a definitive crystal structure for this specific molecule is not yet publicly documented, this guide synthesizes data from closely related fluorinated benzoic acid derivatives to offer a predictive analysis of its molecular geometry and intermolecular interactions. This document is intended for researchers, medicinal chemists, and material scientists, offering both a robust theoretical framework and a practical, field-proven protocol for the empirical determination of its solid-state structure.

Introduction and Scientific Context

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The incorporation of fluorine, trifluoromethyl (CF₃), and trifluoromethoxy (OCF₃) groups can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid is a compound of significant interest, combining the electronic and steric influences of two distinct fluorine-containing moieties on a benzoic acid scaffold.

The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, governs a compound's bulk properties, such as solubility, melting point, and bioavailability. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining this arrangement.[1] This guide will first predict the structural characteristics of the title compound based on established crystallographic data of its analogues and then provide a detailed methodology for its empirical structure determination.

Predicted Molecular and Crystal Structure

Based on extensive crystallographic studies of substituted benzoic acids, particularly those with trifluoromethyl groups, several key structural features can be anticipated for 4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid.[2][3][4][5][6]

Intramolecular Geometry

The core benzoic acid framework is expected to be largely planar. However, steric hindrance between the substituents and the carboxylic acid group will likely induce some torsion.

-

Carboxylic Acid Conformation: In many substituted benzoic acids, the carboxylic acid group is twisted out of the plane of the aromatic ring. For instance, in 4-nitro-2-(trifluoromethyl)benzoic acid, the trifluoromethyl group ortho to the carboxylic acid forces a significant rotation, with a plane-to-plane angle of 47.2°.[3][7][8][9] While the CF₃ group in the title compound is in the meta position relative to the carboxyl group, steric and electronic effects from both the CF₃ and OCF₃ groups will influence the final conformation. A modest dihedral angle between the carboxylic acid group and the benzene ring is anticipated.

-

Substituent Effects: The C-CF₃ and C-OCF₃ bond lengths are expected to be consistent with those observed in similar aromatic compounds. The C-CF₃ bond is typically around 1.51 Å.[3][8]

Intermolecular Interactions and Crystal Packing

The crystal packing will likely be dominated by strong hydrogen bonding between the carboxylic acid moieties.

-

Hydrogen-Bonded Dimers: The most common and stable supramolecular synthon for carboxylic acids is the formation of centrosymmetric head-to-tail dimers via a pair of O-H···O hydrogen bonds, forming an R²₂(8) graph-set motif.[3][7][8][9] This is a highly probable packing feature for the title compound. The O···O distance in these dimers is typically in the range of 2.6 Å to 2.7 Å.[3][7][8][9]

-

Other Interactions: While the strong carboxylic acid dimerization is expected to be the primary organizing force, weaker interactions involving the fluorine atoms, such as C-H···F or F···F contacts, may also play a role in consolidating the crystal packing.

The logical relationship for predicting these structural features is outlined in the diagram below.

Caption: Predictive workflow for the crystal structure.

Experimental Workflow for Structure Determination

The following sections provide a detailed, step-by-step protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid.

Synthesis

A plausible synthetic route involves the introduction of the trifluoromethyl and trifluoromethoxy groups onto a benzoic acid precursor. This multi-step synthesis requires careful control of reaction conditions to ensure high purity of the final product, which is crucial for successful crystallization.

Crystallization Protocol

Obtaining diffraction-quality single crystals is often the most challenging step.[10] The key is to allow crystals to form slowly from a supersaturated solution.[10]

Step-by-Step Crystallization:

-

Purity Assessment: Ensure the compound is of high purity (>98%) using techniques like HPLC or NMR. Impurities can inhibit crystal growth.

-

Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene, and mixtures thereof) to find a solvent in which it is sparingly soluble at room temperature but more soluble upon heating.

-

Slow Evaporation Method:

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

-

Cover the vial with parafilm and puncture it with a few small holes using a needle.

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.[11]

-

-

Vapor Diffusion Method:

-

Dissolve the compound in a small amount of a relatively low-boiling-point solvent (e.g., acetone or dichloromethane).

-

Place this vial inside a larger, sealed jar containing a higher-boiling-point "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane).

-

Slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility, promoting crystal growth.[12]

-

-

Crystal Selection:

Caption: Workflow for obtaining a single crystal.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

This non-destructive technique provides detailed information about the internal lattice of crystalline substances.[1]

Instrumentation and Procedure:

-

Mounting: The selected crystal is mounted on a goniometer head using a suitable cryo-protectant oil.

-

Diffractometer: A modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source and a sensitive detector (e.g., CCD or CMOS) is used.

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, collecting a large number of diffraction spots (reflections) at various orientations.

Structure Solution and Refinement

The collected diffraction data is processed to yield the final crystal structure.

-

Data Reduction: The raw diffraction images are integrated to determine the intensities and positions of the reflections. These are then corrected for various experimental factors.

-

Structure Solution: The phases of the reflections are determined using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares algorithm until the calculated and observed diffraction patterns show the best possible agreement.

The quality of the final structure is assessed using metrics such as the R-factor (residual factor), with lower values indicating a better fit.

Predicted Crystallographic Data

While empirical data is required for confirmation, a table of predicted crystallographic parameters is provided below for guidance, based on analogous structures.

| Parameter | Predicted Value/Information | Rationale / Comparative Compound |

| Crystal System | Monoclinic or Triclinic | Common for substituted benzoic acids.[6] |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common for molecules forming inversion dimers.[3][7][8][9] |

| Z (Molecules/Unit Cell) | 2 or 4 | Consistent with common packing arrangements. |

| Key Intermolecular Interaction | O-H···O Hydrogen Bonds | Formation of classic R²₂(8) carboxylic acid dimers.[3][7][8][9] |

| Dihedral Angle (COOH vs. Ring) | 5° - 25° | Steric and electronic effects from substituents typically cause some non-planarity.[6] |

Conclusion

This guide provides a predictive framework and a detailed experimental protocol for the structural characterization of 4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid. By leveraging the extensive body of knowledge on related fluorinated aromatic compounds, we anticipate a structure dominated by classic carboxylic acid hydrogen-bonded dimers. The provided step-by-step methodologies for crystallization and single-crystal X-ray diffraction serve as a robust starting point for researchers aiming to empirically determine the definitive crystal structure of this and other novel compounds. The elucidation of this structure will provide critical insights into the solid-state properties of this molecule, aiding in its potential applications in pharmaceutical and materials development.

References

-

Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications (RSC Publishing). Available at: [Link]

-

Diehl, G. L., Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 524–528. Available at: [Link]

-

How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]

-

Mannava, M. K. C., Bommaka, M. K., Dandela, R., & Solomon, K. A. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design, 21(8), 4649–4660. Available at: [Link]

-

How to grow crystals for X-ray crystallography. (2024, October 16). Available at: [Link]

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Center for Biotechnology Information. Available at: [Link]

-

2-Fluoro-4-(methoxycarbonyl)benzoic acid. (2010). IUCr Journals. Available at: [Link]

-

Single-crystal X-ray Diffraction. Carleton College, Science Education Resource Center. Available at: [Link]

-

Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available at: [Link]

-

How to grow crystals for single crystal X-ray diffraction experiments? (2024, December 16). YouTube. Available at: [Link]

-

Diehl, G. L., Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. Available at: [Link]

-

4-Fluoro-3-(trifluoromethoxymethyl)benzoic acid. PubChem. Available at: [Link]

-

4-(Trifluoromethoxy)benzoic acid. NIST WebBook. Available at: [Link]

-

4-(Trifluoromethyl)benzoic acid. PubChem. Available at: [Link]

-

Diehl, G. L., Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. PMC. Available at: [Link]

-

4-fluoro-3-(trifluoromethoxy)benzoic acid (C8H4F4O3). PubChemLite. Available at: [Link]

-

Diehl, G. L., Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. PubMed. Available at: [Link]

-

Benzoic acid, 4-(trifluoromethoxy)-. US EPA. Available at: [Link]

-

4-Trifluoromethyl-benzoic-acid-fluoride. SpectraBase. Available at: [Link]

Sources

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystallographic and spectroscopic character-ization of 4-nitro-2-(tri-fluoro-meth-yl)benzoic acid and 4-nitro-3-(tri-fluoro-meth-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 11. How To [chem.rochester.edu]

- 12. m.youtube.com [m.youtube.com]

Experimental pKa Determination and Acidity Profiling of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic Acid

Executive Summary

In modern medicinal chemistry and agrochemical development, the incorporation of highly fluorinated motifs—such as trifluoromethyl (–CF₃) and trifluoromethoxy (–OCF₃) groups—is a privileged strategy to enhance metabolic stability, lipophilicity, and target binding affinity. 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid is a highly specialized building block that exemplifies this approach[1].

However, the extreme lipophilicity imparted by these polyfluorinated groups drastically reduces aqueous solubility, rendering standard aqueous pKa determination impossible. This whitepaper provides a comprehensive technical framework for determining the pKa of this compound. By synthesizing predictive thermodynamic modeling (Hammett equation) with advanced experimental protocols (Yasuda-Shedlovsky cosolvent extrapolation), we establish a self-validating system for accurate acidity profiling.

Theoretical Framework & Predictive Modeling

Before executing resource-intensive experimental protocols, establishing a theoretical baseline is critical for validating empirical data. The acidity of substituted benzoic acids is governed by the electronic effects (inductive and resonance) of their substituents, which can be quantified using the Hammett equation.

Electronic Effects of Fluorinated Substituents

The dissociation of the carboxylic acid proton yields a carboxylate anion. The stability of this conjugate base determines the compound's acidity.

-

Meta-Trifluoromethyl Group (–CF₃ at C3): Positioned at the meta carbon, the –CF₃ group exerts a powerful electron-withdrawing inductive effect (–I). Because it cannot participate in resonance stabilization from the meta position, its influence is purely inductive, pulling electron density away from the carboxylate and stabilizing the anion[2].

-

Para-Trifluoromethoxy Group (–OCF₃ at C4): The –OCF₃ group is unique. The highly electronegative fluorine atoms create a strong inductive pull (–I) through the oxygen atom. While the oxygen lone pairs offer a slight resonance-donating effect (+M), the inductive effect overwhelmingly dominates, resulting in a net electron-withdrawing character that further stabilizes the conjugate base[2].

Hammett Equation Calculation

The Hammett equation relates the pKa of a substituted benzoic acid to the unsubstituted core:

pKa=pKa0−ρ∑σWhere pKa0 is the pKa of benzoic acid (4.20), ρ is the reaction constant (1.00 for benzoic acid in water), and σ represents the substituent constants.

Table 1: Quantitative Hammett Parameters & Theoretical pKa

| Parameter | Value | Electronic Nature | Source |

| Unsubstituted Benzoic Acid ( pKa0 ) | 4.20 | Baseline | Standard Literature |

| σm (–CF₃) | 0.43 | Strong Inductive (–I) | Hansch et al., 1991[2] |

| σp (–OCF₃) | 0.35 | Inductive > Resonance | Hansch et al., 1991[2] |

| Reaction Constant ( ρ ) | 1.00 | Sensitivity factor | Standard Literature |

| Calculated pKa | 3.42 | Net Acidic Shift | Derived |

Caption: Electronic effects of -CF3 and -OCF3 substituents on conjugate base stabilization.

Experimental Methodology: Yasuda-Shedlovsky Extrapolation

Because 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid exhibits extremely low aqueous solubility[1], direct aqueous potentiometric titration will result in precipitation, invalidating the Nernstian response of the electrode. To circumvent this, we employ the Yasuda-Shedlovsky cosolvent extrapolation method [3][4].

Causality Behind the Method

Dissolving the compound in a methanol-water mixture keeps the analyte in solution. However, adding an organic cosolvent lowers the dielectric constant ( ε ) of the medium, which suppresses the ionization of the acid and artificially inflates the apparent pKa ( psKa ). The Yasuda-Shedlovsky method corrects for this by plotting the apparent pKa against the inverse of the dielectric constant ( 1/ε ), factoring in the molar concentration of water ( log[H2O] ) acting as the proton acceptor.

The linear relationship is defined as:

psKa+log[H2O]=εa+bExtrapolating this linear regression to the dielectric constant of pure water ( ε≈78.3 ) yields the true aqueous pKa.

Step-by-Step Protocol

Step 1: Solvent Preparation

-

Prepare a series of methanol-water cosolvent mixtures ranging from 20% to 60% methanol by weight (e.g., 20%, 30%, 40%, 50%, 60%). Methanol is the default and preferred cosolvent for this extrapolation[3].

-

Adjust the ionic strength of all mixtures to a constant 0.15 M using Potassium Chloride (KCl) to mimic physiological osmolarity and maintain constant activity coefficients.

Step 2: Electrode Calibration (Four-Plus Technique)

-

Calibrate a combination Ag/AgCl glass pH electrode using the Four-Plus technique in each specific cosolvent mixture to convert operational pH readings into true hydrogen ion concentration ( pcH )[4].

-

Causality Check: Standard aqueous buffers are invalid in mixed solvents due to liquid junction potential shifts. In-situ calibration is mandatory for trustworthiness.

Step 3: Potentiometric Titration

-

Dissolve an accurately weighed sample of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid ( ∼1 mM final concentration) into the prepared cosolvent.

-

Maintain the reaction vessel at a strictly controlled 25.0±0.1∘C .

-

Purge the vessel with a slow, continuous flow of Argon gas. Causality Check: Argon prevents atmospheric CO₂ from dissolving into the solution, which would form carbonic acid and skew the alkaline region of the titration curve.

-

Titrate using standardized 0.1 M KOH (prepared in the matching cosolvent ratio).

Step 4: Data Processing & Extrapolation

-

Calculate the apparent dissociation constant ( psKa ) for each methanol-water ratio using Bjerrum difference plots.

-

Plot (psKa+log[H2O]) on the y-axis against (1/ε) on the x-axis.

-

Perform a linear regression. The intercept of this line at the 1/ε value of pure water yields the true aqueous pKa.

Caption: Step-by-step workflow for the Yasuda-Shedlovsky cosolvent pKa determination.

Conclusion

By applying the Hammett equation, we predict a theoretical pKa of 3.42 for 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid, driven by the synergistic electron-withdrawing effects of its fluorinated substituents. Due to the compound's high lipophilicity, empirical validation must be conducted using the Yasuda-Shedlovsky cosolvent extrapolation method. Adhering to the strict thermodynamic controls outlined in this protocol ensures that drug development professionals obtain highly accurate, artifact-free ionization profiles critical for downstream pharmacokinetic modeling.

References

- Buy 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid (EVT-12987261)

- Source: Chemical Reviews (ACS Publications)

- Ionization Services (pKa Analysis)

- Source: International Journal of ChemTech Research (Sphinxsai)

- pH-metric log P 11.

Sources

Physicochemical properties of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic Acid

Introduction

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid is a highly fluorinated aromatic carboxylic acid. The presence of two distinct electron-withdrawing groups, a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group, on the benzoic acid framework imparts unique and powerful properties to the molecule. These substituents significantly influence the compound's acidity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.[1] In pharmaceutical development, for instance, the incorporation of -OCF₃ and -CF₃ moieties can enhance a drug candidate's membrane permeability and bioavailability while simultaneously blocking metabolic pathways, leading to improved pharmacokinetic profiles.[1]

This guide provides a comprehensive overview of the core physicochemical properties of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid, supported by field-proven experimental protocols for their validation. The content is structured to provide not just data, but also the scientific rationale behind the analytical methodologies, ensuring both accuracy and practical applicability for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its molecular structure. The arrangement of atoms and functional groups dictates its physical and chemical behavior.

Caption: Molecular structure of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid | [1] |

| Molecular Formula | C₉H₄F₆O₃ | [1] |

| Molecular Weight | 274.12 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OC(F)(F)F | [1] |

| InChI Key | INFNVLCOAJVGDO-UHFFFAOYSA-N |[1] |

Physical and Chemical Properties

The macroscopic properties of a substance, such as its melting point and solubility, are direct consequences of its molecular structure and intermolecular forces.

Table 2: Physicochemical Data Summary

| Property | Value | Comments |

|---|---|---|

| Melting Point | Approx. 169°C | Experimentally determined.[1] |

| Boiling Point | Not extensively documented | Expected to be high due to strong intermolecular forces.[1] |

| Density | Estimated around 1.6 g/cm³ | [1] |

| Solubility | Generally low in water | Soluble in many organic solvents.[1] |

| pKa | Not experimentally determined | Expected to be a strong acid due to electron-withdrawing groups. |

Melting Point

The melting point of a crystalline solid is a robust indicator of its purity and the strength of its crystal lattice forces. For 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid, the reported melting point is approximately 169°C .[1]

This protocol outlines the standard procedure for determining the melting point using a capillary-based apparatus, a self-validating system for assessing purity.

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Compact the sample by tapping the closed end of the tube on a hard surface or by dropping it through a long glass tube.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Set a heating ramp rate. For an unknown compound, a fast initial ramp (10-20°C/min) can be used to find an approximate range, followed by a slow ramp (1-2°C/min) for a precise determination.

-

-

Measurement:

-

Insert the capillary tube into the apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A narrow melting range (0.5-2°C) is indicative of high purity.

-

Solubility

The solubility profile of a compound is critical for its application in drug delivery, formulation, and as a reagent in synthesis. As a general rule, "like dissolves like." This compound's high degree of fluorination increases its hydrophobicity, leading to low solubility in water.[1] However, it is expected to be soluble in a range of common organic solvents.

A rapid and effective method to screen for suitable solvents.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Procedure:

-

To a small vial, add approximately 10 mg of the compound.

-

Add the selected solvent dropwise (e.g., 0.1 mL increments) while vortexing or stirring.

-

Continue adding solvent up to a defined volume (e.g., 1 mL).

-

Visually inspect for dissolution. Classify as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

-

Acidity (pKa)

This is the gold-standard method for accurately determining the pKa of an acidic or basic compound.

Caption: Workflow for pKa determination by potentiometric titration.

-

Solution Preparation:

-

Accurately weigh a sample of the acid (e.g., 20-50 mg) and dissolve it in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility).

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter using standard buffers.

-

Immerse the pH electrode in the sample solution and monitor the initial pH.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL), recording the pH after each addition has stabilized.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

The equivalence point (where moles of base equal moles of acid) is identified as the point of sharpest inflection in the titration curve. This can be precisely located by finding the maximum of the first derivative of the curve (ΔpH/ΔV).

-

The half-equivalence point occurs at exactly half the volume of the equivalence point. The pKa is equal to the pH measured at this half-equivalence point.

-

Spectroscopic Profile

Spectroscopic techniques provide a fingerprint of a molecule, allowing for structural confirmation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the substitution pattern on the aromatic ring. The three aromatic protons will appear as multiplets in the downfield region (typically 7.5-8.5 ppm), shifted due to the electron-withdrawing nature of the substituents. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The carboxyl carbon will be in the 165-175 ppm range. The aromatic carbons will appear between 120-140 ppm, with those directly attached to the fluorine-containing groups showing characteristic splitting patterns due to C-F coupling. The carbons of the -CF₃ and -OCF₃ groups will also have distinct chemical shifts and show large C-F coupling constants.

-

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. Two singlets are expected: one for the -CF₃ group and one for the -OCF₃ group. Their chemical shifts relative to a standard like CFCl₃ provide a clear signature of the electronic environment of each group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A band in the 1210-1320 cm⁻¹ region.

-

C-F Stretches (-CF₃ and -OCF₃): Strong, intense bands in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

-

Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of the compound is crucial for its application as a chemical intermediate.

Synthetic Pathway

The synthesis of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid is a multi-step process that typically involves the sequential introduction of the functional groups onto an aromatic precursor.[1]

Caption: Generalized synthetic workflow for the target compound.

-

Preparation of Trifluoromethoxybenzene: This initial step often involves the fluorination of a more common precursor like anisole.[1]

-

Introduction of the Trifluoromethyl Group: A trifluoromethylation reaction is then performed on the trifluoromethoxybenzene intermediate.[1]

-

Formation of the Carboxylic Acid Group: The final step is typically an oxidation or hydrolysis of a suitable precursor group (like a methyl or trichloromethyl group) to form the carboxylic acid.[1]

Chemical Reactivity

The reactivity is dominated by the carboxylic acid group and the electron-deficient aromatic ring.

-

Esterification: The carboxylic acid readily reacts with alcohols in the presence of an acid catalyst to form esters.[1]

-

Amide Formation: It can be converted to an acid chloride (e.g., using thionyl chloride) and then reacted with amines to form amides.

-

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the two fluoroalkyl groups activates the aromatic ring towards nucleophilic attack, although this typically requires harsh conditions.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, related fluorinated benzoic acids are classified as irritants.

-

Hazard Classification (Expected): Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

Conclusion

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid is a specialty chemical with significant potential, driven by the powerful electronic effects of its dual fluoroalkyl substituents. This guide has provided a detailed overview of its key physicochemical properties and the robust experimental methodologies required for their verification. While some experimental data points are not yet prevalent in the public literature, the provided protocols and theoretical insights offer a solid foundation for researchers to characterize and utilize this compound effectively and safely in their work. The synthesis of this knowledge—combining known data with practical, validated experimental design—is essential for advancing research and development in fields that rely on the unique properties of highly fluorinated molecules.

References

Sources

Solubility Profile and Physicochemical Characterization of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid in Organic Solvents

Executive Summary

In contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine is a highly effective method for modulating a molecule's lipophilicity, metabolic stability, and membrane permeability. 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid (CAS: 1980035-65-1)[1] represents a highly specialized fluorinated aromatic building block[2]. While its aqueous solubility is inherently low, it exhibits a versatile and highly tunable solubility profile in organic solvents[2]. This whitepaper provides an in-depth, causality-driven analysis of its solvation thermodynamics, predictive Hansen Solubility Parameters (HSP), and a self-validating experimental workflow for empirical solubility determination.

Molecular Descriptors & Solvation Causality

To predict and manipulate the solubility of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid, one must first understand the physicochemical causality driven by its structural features:

-

Electronic Effects & pKa Shift: The presence of highly electronegative trifluoromethyl ( −CF3 ) and trifluoromethoxy ( −OCF3 ) groups exerts a strong electron-withdrawing effect on the aromatic ring. This increases the electrophilicity of the compound and significantly lowers the pKa of the carboxylic acid group compared to unsubstituted benzoic acid[2]. A lower pKa makes the proton more labile, fundamentally altering its hydrogen-bonding dynamics in protic versus aprotic media.

-

Hydrophobicity & Lipophilicity: The fluorinated substituents impart substantial hydrophobicity to the molecule, which drastically reduces its solubility in water while simultaneously enhancing its affinity for lipophilic and moderately polar organic solvents[2].

-

Steric Hindrance & Lattice Disruption: In non-polar environments, carboxylic acids typically form stable, hydrogen-bonded dimers. However, the bulky −OCF3 group at the para position introduces significant steric hindrance. This disrupts the planar packing of the crystal lattice, lowering the lattice energy and thereby increasing its thermodynamic solubility in organic media compared to more rigid, planar analogs.

Predictive Solvation: Hansen Solubility Parameters (HSP)

The dissolution of this compound can be modeled using the Hansen Solubility Parameter (HSP) framework, which divides the total cohesive energy into Dispersion ( δD ), Polarity ( δP ), and Hydrogen Bonding ( δH ) forces.

-

Dispersion ( δD ): The large, diffuse electron clouds of the six fluorine atoms significantly elevate the dispersion forces.

-

Hydrogen Bonding ( δH ): The −COOH group provides a strong, localized hydrogen bond donor and acceptor site.

-

Optimal Solvation: The most effective organic solvents are those capable of acting as strong hydrogen bond acceptors (to cleave the carboxylic acid dimers) while providing sufficient dispersion interactions to solvate the fluorinated ring.

Fig 1: Solvation thermodynamics and lattice disruption mechanism driven by HSP matching.

Empirical Solubility Profile in Organic Solvents

Based on the physicochemical descriptors and behavior of homologous fluorinated benzoic acids, the quantitative solubility profile across various organic solvent classes is summarized below.

| Solvent Class | Representative Solvents | Estimated Solubility | Solvation Causality |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Strong H-bond acceptors effectively cleave solid-state dimers; methyl groups match dispersion forces. |

| Polar Protic | Methanol, Ethanol | High (50 - 100 mg/mL) | Excellent solvation via simultaneous H-bond donation and acceptance with the −COOH group. |

| Halogenated | Dichloromethane (DCM) | Moderate to High | High δD matches the dispersion forces of the −CF3 and −OCF3 groups; lattice disruption aids dissolution. |

| Non-Polar | Hexane, Heptane | Low (<10 mg/mL) | Soluble primarily as H-bonded dimers; limited by the polarity of the carboxylic acid core. |

Advanced Solvation: The Supercritical CO2 Anomaly

For drug development professionals utilizing Supercritical Fluid Chromatography (SFC) for purification, the interaction between fluorinated aromatics and dense carbon dioxide ( scCO2 ) is a critical parameter.

Empirical studies on fluorinated pharmaceuticals demonstrate that fluorination clearly enhances solubility in dense carbon dioxide[3]. The introduction of a trifluoromethyl ( −CF3 ) group exhibits a particularly profound effect, increasing solubility in scCO2 to levels almost 40 times higher than that of unsubstituted benzoic acid under identical conditions (e.g., 35 °C and 100 bar)[3]. The highly electronegative fluorine atoms engage in specific, favorable quadrupole interactions with the CO2 molecules, making dense carbon dioxide an exceptionally feasible, high-efficiency, and "green" solvent for the processing of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid[3].

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To generate highly accurate, empirical solubility data for this compound, a rigorous shake-flask methodology coupled with HPLC-UV quantification must be employed[4]. This protocol is designed to be self-validating, ensuring that equilibrium is reached and that no degradation occurs during the assay.

Step-by-Step Methodology

-

Saturation & Sample Preparation: Add an excess amount of solid 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid to 5 mL of the target organic solvent in a borosilicate glass vial[4].

-

Photoprotection: Because fluorinated benzoic acids can be susceptible to photodegradation (which leads to defluorination)[5], wrap the vials in aluminum foil to serve as a dark control and prevent UV-induced artifactual degradation[5].

-

Isothermal Equilibration: Seal the vials and stir isothermally at 100 rpm using a magnetic stirrer at 25.0 ± 0.1 °C for 24 hours to ensure complete thermodynamic saturation is achieved[4].

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (PTFE is mandatory to resist aggressive organic solvents and prevent binding of the fluorinated analyte).

-

HPLC-UV Quantification: Dilute the filtrate to a suitable concentration with the mobile phase[5]. Analyze the sample using a stability-indicating HPLC method[5]. A recommended gradient utilizes Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA)[5].

-

Data Validation: Calculate the concentration based on the Area Under the Curve (AUC) plotted against a pre-established linear calibration curve of known concentrations[4]. Verify the absence of secondary peaks in the chromatogram to confirm that no defluorination or hydrolysis occurred during the 24-hour equilibration[5].

Fig 2: Self-validating shake-flask and HPLC-UV workflow for thermodynamic solubility.

References

- Title: Buy 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid (EVT-12987261)

- Title: CAS: 1980035-65-1 | 4-(Trifluoromethoxy)-3-(trifluoromethyl)

- Title: Solubility of Fluorinated Pharmaceuticals in Dense Carbon Dioxide Source: ACS Publications URL

- Title: Effect of OH and F Substitution in Benzoic Acid Coformers on the Solubility and Permeability of Fluorinated Drug Roflumilast Source: ACS Publications URL

- Title: Technical Support Center: 2-Fluorobenzoic Acid Stability in Solution Source: Benchchem URL

Sources

Physicochemical Profiling and Synthetic Validation of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid

Executive Summary

In modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid (CAS: 1980035-65-1) is a highly specialized fluorinated aromatic building block[1]. Featuring both a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group on a benzoic acid scaffold, this compound presents unique stereoelectronic properties.

This technical guide provides an in-depth analysis of the compound's exact mass and molecular weight, explores the causality behind its pharmacokinetic advantages, and establishes self-validating experimental protocols for its synthesis and analytical characterization.

Physicochemical Profiling & Structural Analysis

Accurate mass determination is the cornerstone of high-resolution mass spectrometry (HRMS) and structural elucidation in drug development.

-

Molecular Formula: C₉H₄F₆O₃[1]

-

Molecular Weight (Standard Atomic Weights): 274.12 g/mol [1]

-

Exact Mass (Monoisotopic): 274.00647 Da[2]

Causality in Mass Spectrometry: When utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for pharmacokinetic profiling, relying on the average molecular weight (274.12 g/mol ) leads to unacceptable mass errors. The exact monoisotopic mass (274.00647 Da)[2] must be used to set the precursor ion isolation window. Because fluorine has only one stable isotope (¹⁹F), the isotopic envelope of this compound is primarily driven by the ¹³C distribution. The presence of six fluorine atoms significantly shifts the mass defect, allowing for high-confidence identification against complex biological matrices that typically contain isobaric interferences.

Strategic Applications in Drug Development

The dual substitution of -OCF₃ and -CF₃ on the aromatic ring is not arbitrary; it is a calculated design choice to overcome specific pharmacological liabilities[1].

-

The -CF₃ Group (Position 3): Acts as a powerful electron-withdrawing group (EWG) via inductive effects. This lowers the pKa of the adjacent carboxylic acid, ensuring it is fully ionized at physiological pH (7.4), which enhances aqueous solubility and alters the molecule's interaction with target protein binding pockets. Furthermore, it blocks metabolic oxidation at the meta position.

-

The -OCF₃ Group (Position 4): Often referred to as a "super-halogen," the -OCF₃ group adopts an orthogonal conformation relative to the benzene ring. This unique geometry significantly increases lipophilicity (logP) without the excessive steric bulk of larger alkyl groups, improving membrane permeability while completely blocking para-hydroxylation by Cytochrome P450 (CYP450) enzymes.

Fig 1: Pharmacokinetic and pharmacodynamic effects of fluorinated moieties on the benzoic acid core.

Experimental Workflows: Synthesis & Validation

To ensure high purity and yield, the synthesis of this compound must be rigorously controlled. The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to guarantee experimental integrity.

Protocol 1: Synthesis via Halogen-Metal Exchange & Carboxylation

This protocol converts 1-bromo-4-(trifluoromethoxy)-3-(trifluoromethyl)benzene into the target benzoic acid.

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 1-bromo-4-(trifluoromethoxy)-3-(trifluoromethyl)benzene in 50 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

-

Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Causality: Conducting this at -78 °C is critical. Higher temperatures can lead to the elimination of lithium fluoride (forming a highly reactive aryne intermediate) or undesired nucleophilic attack on the sensitive -OCF₃ group.

-

-

Lithiation: Add n-Butyllithium (n-BuLi, 11 mmol, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

-

Self-Validating IPC: Extract a 50 µL aliquot and quench it in D₂O. Analyze via GC-MS. The presence of >95% 1-deuterio-4-(trifluoromethoxy)-3-(trifluoromethyl)benzene confirms quantitative halogen-metal exchange. Do not proceed to step 4 unless this metric is met.

-

-

Carboxylation: Bubble rigorously dried CO₂ gas through the solution for 1 hour.

-

Causality: The CO₂ must be passed through a Drierite column. Any moisture will act as a proton source, quenching the aryllithium intermediate back to the des-bromo starting material, ruining the yield.

-

-

Workup: Warm to room temperature and quench with 1M HCl until the aqueous layer reaches pH 2. Extract with Ethyl Acetate (3 x 30 mL). The acidic workup ensures the product is in its neutral carboxylic acid form, driving it into the organic phase.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo, and recrystallize from heptane/ethyl acetate to yield the pure product.

Fig 2: Step-by-step synthetic workflow via halogen-metal exchange and carboxylation.

Protocol 2: LC-MS/MS Characterization

To validate the synthesized product, LC-MS/MS is employed.

-

Chromatography: Use a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

-

Ionization Mode: Electrospray Ionization Negative Mode (ESI-).

-

Causality: The strongly electron-withdrawing -CF₃ and -OCF₃ groups stabilize the carboxylate anion. ESI- is chosen because the molecule readily loses a proton to form the [M-H]⁻ ion, providing a vastly superior signal-to-noise ratio compared to positive mode.

-

-

Detection: Monitor for the exact mass precursor ion at m/z 273.00 (calculated as 274.00647 - 1.007276 for the lost proton).

Quantitative Data Summary

The following table summarizes the critical physicochemical and analytical parameters required for the handling and validation of this compound.

| Parameter | Value | Analytical Significance |

| CAS Registry Number | 1980035-65-1 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C₉H₄F₆O₃ | Defines elemental composition for isotopic modeling. |

| Molecular Weight | 274.12 g/mol | Used for macroscopic stoichiometric calculations (moles to grams). |

| Exact Mass (Monoisotopic) | 274.00647 Da | Critical for HRMS precursor ion selection and mass defect filtering. |

| Expected [M-H]⁻ Ion | m/z 273.00 | Primary target mass for ESI- LC-MS/MS quantification. |

| Number of Fluorines | 6 | Drives logP enhancement and alters the ¹³C isotopic envelope. |

References

-

PubChemLite. "Exact Mass and Monoisotopic Data for C9H4F6O3." Université du Luxembourg. URL:[Link]

Sources

Comprehensive Material Safety and Toxicological Profiling of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid

Executive Summary

In contemporary drug discovery and agrochemical development, heavily fluorinated aromatic building blocks are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid (CAS: 1980035-65-1) is a specialized bi-substituted benzoic acid derivative[1]. Due to its relatively recent emergence in commercial synthesis pipelines, empirical in vivo toxicological data remains sparse.

As a Senior Application Scientist, I have structured this technical guide to bridge this data gap. By employing a rigorous toxicological "read-across" methodology—extrapolating from well-characterized structural analogs—this whitepaper establishes a self-validating framework for the safe handling, mechanistic toxicology, and experimental utilization of this compound.

Physicochemical Properties & Identification

Understanding the fundamental properties of a compound is the first step in predicting its macroscopic behavior and potential hazards. The presence of both a trifluoromethyl ( −CF3 ) and a trifluoromethoxy ( −OCF3 ) group significantly withdraws electron density from the aromatic ring, increasing the acidity of the carboxylic acid moiety while enhancing overall lipophilicity.

Table 1: Quantitative Chemical Data

| Property | Value / Description |

| Chemical Name | 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid |

| CAS Registry Number | 1980035-65-1 |

| Molecular Formula | C9H4F6O3 |

| Molecular Weight | 274.12 g/mol |

| Physical State | Solid / Powder (assumed based on analogs) |

| Purity Standard | ≥95% (Commercial standard) |

| GHS Hazard Codes (Extrapolated) | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory) |

Toxicological Profiling: A Read-Across Methodology

When empirical toxicity data for a specific chemical entity (like CAS 1980035-65-1) is unavailable, regulatory toxicology relies on the Read-Across Methodology . This involves evaluating structurally similar source chemicals to predict the hazard profile of the target chemical.

For this compound, we utilize two highly characterized analogs:

-

4-(Trifluoromethoxy)benzoic acid (CAS: 330-12-1) [2]

-

3-(Trifluoromethyl)benzoic acid (CAS: 454-92-2) [3]

The Read-Across Logic

Both source analogs are known to cause skin, eye, and respiratory irritation. The electron-withdrawing nature of the fluorinated groups makes the carboxylic acid more reactive under certain biological conditions. By synthesizing the hazard profiles of both the −CF3 and −OCF3 substituted analogs, we can confidently assign a baseline GHS hazard classification to the target compound.

Fig 1. Toxicological read-across strategy for CAS 1980035-65-1 using structural analogs.

Mechanistic Toxicology: Acyl Glucuronidation

Beyond basic irritation, researchers must understand the in vivo fate of fluorinated benzoic acids. Xenobiotic carboxylic acids are primarily metabolized via conjugation with β -D-glucuronic acid to yield 1-O-acyl glucuronides[4].

The Causality of Toxicity: Ester glucuronides of fluorinated benzoic acids are inherently unstable at physiological pH (7.4). The electron-withdrawing −CF3 and −OCF3 groups increase the electrophilicity of the carbonyl carbon. This susceptibility leads to intramolecular acyl migration, forming reactive 2-O, 3-O, and 4-O-acyl isomers. These reactive intermediates can covalently bind to hepatic proteins (haptenation), potentially triggering idiosyncratic immunogenic toxicity[4].

Fig 2. Mechanistic pathway of idiosyncratic toxicity via acyl glucuronidation.

Material Safety Data Sheet (MSDS) Core Directives

Based on the read-across methodology, the following safety protocols must be strictly adhered to when handling 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid.

Hazard Identification & Exposure Controls

-

GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[2][3].

-

Engineering Controls: Must be handled inside a certified chemical fume hood. Ensure eyewash stations and safety showers are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Respiratory: N95 or P3 dust mask if aerosolization/dust formation is possible.

-

Dermal: Nitrile gloves (double-gloving recommended due to the high lipophilicity of the compound, which can facilitate dermal penetration).

-

Ocular: Tight-fitting chemical safety goggles.

-

Handling, Storage, and Incompatibilities

-

Storage: Store in a cool, dry, well-ventilated place. Keep containers tightly closed.

-

Incompatibilities: Avoid strong oxidizing agents, strong reducing agents, and strong bases[2][3]. Causality Note: Highly fluorinated aromatic rings can undergo Nucleophilic Aromatic Substitution ( SNAr ) when exposed to strong bases at elevated temperatures, potentially leading to uncontrolled exothermic degradation.

Experimental Protocol: Safe Handling & Amide Coupling Workflow

To demonstrate the practical application of these safety principles, below is a self-validating, step-by-step methodology for utilizing 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid in a standard amide coupling reaction (e.g., synthesizing a drug intermediate).

Objective: Safely couple CAS 1980035-65-1 with a primary amine using HATU and DIPEA.

-

Step 1: Risk Assessment & PPE Verification

-

Verify fume hood face velocity is optimal (typically 0.4–0.6 m/s).

-

Don appropriate PPE: Nitrile gloves, lab coat, and safety goggles.

-

-

Step 2: Reagent Preparation (Self-Validating Mass Balance)

-

Tare a sealed vial on the analytical balance.

-

Inside the fume hood, transfer 1.0 equivalent (eq) of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid into the vial. Cap immediately to prevent dust inhalation.

-

Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Validation: Ensure complete dissolution; suspended particles indicate incomplete solvation which can cause localized thermal spikes upon activation.

-

-

Step 3: Carboxylic Acid Activation

-

Add 1.2 eq of HATU (coupling reagent) to the solution.

-

Slowly add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality Note: DIPEA is a non-nucleophilic base. It deprotonates the carboxylic acid without risking SNAr attack on the fluorinated ring. Stir for 15 minutes at room temperature.

-

-

Step 4: Amine Addition & Reaction Monitoring

-

Add 1.1 eq of the target primary amine.

-

Self-Validating System: Monitor the reaction via LC-MS or TLC every 30 minutes. Do not proceed to quenching until the hazardous starting material (CAS 1980035-65-1) is completely consumed, thereby mitigating exposure risk during the workup phase.

-

-

Step 5: Quenching & Waste Disposal

-

Once complete, quench the reaction with saturated aqueous NH4Cl .

-

Extract with Ethyl Acetate.

-

Disposal: Segregate all aqueous and organic waste into clearly labeled "Fluorinated Organic Waste" containers. Incineration is required to break the strong C-F bonds safely without releasing hydrogen fluoride (HF) gas into the environment.

-

References

-

Chemical Research in Toxicology. "NMR Spectroscopic and Theoretical Chemistry Studies on the Internal Acyl Migration Reactions of the 1-O-Acyl-β-d-glucopyranuronate Conjugates of 2-, 3-, and 4-(Trifluoromethyl)benzoic Acids". ACS Publications.[Link]

Sources

Application Note: Esterification Protocols for 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic Acid

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistic rationale and field-proven protocols for the esterification of highly electron-deficient benzoic acid derivatives.

Substrate Profiling & Mechanistic Rationale

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid is a highly specialized fluorinated building block used extensively in pharmaceutical and agrochemical development. The presence of two strongly electron-withdrawing groups (EWGs)—the trifluoromethoxy (–OCF₃) group at the para position and the trifluoromethyl (–CF₃) group at the meta position—imparts unique electronic properties to the molecule.

The Failure of Classical Fischer Esterification

In a standard Fischer esterification, the first mechanistic step relies on the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. However, the strong inductive and resonance electron-withdrawing effects of the –CF₃ and –OCF₃ groups drastically reduce the electron density on the carbonyl oxygen. This makes protonation thermodynamically unfavorable and highly destabilizes the subsequent oxocarbenium ion intermediate. Consequently, classical acid-catalyzed esterification yields are notoriously poor (<30%) for this substrate .

Engineered Activation Strategies

To achieve high-yielding esterification, the carboxylic acid must be converted into a highly reactive electrophile using irreversible activation methods:

-

Vilsmeier-Haack Activation (Acyl Chloride Method): By reacting the acid with oxalyl chloride and catalytic DMF, the acid is converted into an acyl chloride. The EWGs, which hindered the Fischer esterification, now work to our advantage: they make the resulting acyl chloride exceptionally electrophilic and highly susceptible to nucleophilic attack by alcohols .

-

N-Acylpyridinium Intermediate (Steglich Esterification): Using EDC·HCl and DMAP, the acid is first converted to an O-acylisourea. Because electron-deficient acids are prone to non-productive rearrangement into unreactive N-acylureas, DMAP acts as a critical nucleophilic catalyst. It rapidly displaces the urea leaving group to form a highly reactive N-acylpyridinium salt, which is subsequently trapped by the alcohol .

Experimental Workflows & Decision Matrix

The following decision tree illustrates the logical relationship between substrate constraints and the appropriate esterification strategy.

Decision matrix and mechanistic pathways for esterifying electron-deficient benzoic acids.

Comparative Esterification Strategies

The table below summarizes the quantitative and qualitative data for the esterification of highly fluorinated, electron-deficient benzoic acids.

| Strategy | Reagents | Conditions | Yield Profile | Key Advantage | Limitation |

| Fischer | ROH, cat. H₂SO₄ | Reflux, 12-24h | < 30% | Low cost | Reversible; fails for EWG-rich acids |

| Acyl Chloride | (COCl)₂, cat. DMF, Base | 0 °C to RT, 4-6h | > 90% | Irreversible; highly robust | Generates HCl/SO₂ gas |

| Steglich | EDC·HCl, DMAP, ROH | RT, 12-16h | 80 - 95% | Mild, neutral conditions | Lower atom economy |

| Alkylation | R-X, K₂CO₃, DMF | 60 °C, 8-12h | 70 - 85% | Simple aqueous workup | Limited to primary alkyl halides |

Detailed Experimental Protocols

As a standard of trustworthiness, the following protocols are designed as self-validating systems . Visual or physical cues are built into the steps to confirm mechanistic progression before proceeding.

Protocol A: Acyl Chloride-Mediated Esterification (Two-Step)

Best for: Sterically hindered alcohols and large-scale synthesis.

Self-Validation Checkpoint: The evolution of CO and CO₂ gas during the addition of oxalyl chloride physically validates the formation of the Vilsmeier-Haack intermediate and the subsequent acyl chloride . The cessation of bubbling indicates complete activation.

-

Activation: Dissolve 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Catalysis: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (0.05 eq).

-

Cooling: Chill the reaction flask to 0 °C using an ice bath under a nitrogen or argon atmosphere.

-

Reagent Addition: Dropwise add Oxalyl Chloride (1.2 eq). Observation: Immediate effervescence (gas evolution) should occur.

-

Maturation: Remove the ice bath and stir at room temperature for 2 hours, or until gas evolution completely ceases.

-

Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and HCl gas. Causality: Failing to remove excess oxalyl chloride will result in the competitive formation of alkyl chlorides or carbonate esters upon alcohol addition.

-

Coupling: Redissolve the crude, highly electrophilic acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

-

Esterification: Add the target alcohol (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

-

Completion: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the ester.

Protocol B: Steglich Esterification (One-Pot)

Best for: Acid-sensitive substrates and complex, delicate alcohols.

Self-Validation Checkpoint: EDC·HCl is a water-soluble carbodiimide. The successful formation of the ester is validated during the workup phase; the urea byproduct (EDU) partitions entirely into the aqueous layer, leaving a highly pure crude organic phase.

-

Preparation: Dissolve 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous DCM (0.2 M).

-

Nucleophilic Catalyst: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). Causality: DMAP must be present before the coupling reagent is added to ensure the transient O-acylisourea is immediately intercepted, preventing the dead-end N-acylurea rearrangement.

-

Cooling: Cool the mixture to 0 °C to control the exothermic coupling.

-

Coupling Reagent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Workup: Quench the reaction with deionized water. Wash the organic layer sequentially with 1M HCl (to protonate and remove DMAP and unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted starting acid), and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

References

-

Title: Acid to Ester - Common Conditions Source: Common Organic Chemistry URL: [Link]

-

Title: Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison Source: Wolfabio URL: [Link]

-

Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]

-

Title: Acid Halides for Ester Synthesis Source: Chemistry LibreTexts URL: [Link]

Application Notes and Protocols for the Amidation of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic Acid

Introduction: Navigating the Challenges of Amide Bond Formation with Highly Deactivated Aromatic Carboxylic Acids

The amide bond is a cornerstone of modern drug discovery and development, forming the backbone of peptides and finding ubiquitous application in a vast array of pharmaceuticals. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a fundamental transformation in medicinal chemistry.[1][2] However, the reactivity of the carboxylic acid can be significantly influenced by its substituents. The subject of this guide, 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid, presents a formidable challenge to standard amidation protocols. The presence of two potent electron-withdrawing groups, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) moieties, dramatically increases the acidity of the carboxylic acid.[3][4] While this heightened acidity facilitates the initial deprotonation step, it also deactivates the carboxylate, making it a poorer nucleophile for subsequent activation by coupling reagents. This guide provides a detailed exploration of the mechanistic principles and practical protocols for successfully achieving the amidation of this challenging substrate.

The unique electronic properties imparted by the -OCF₃ and -CF₃ groups are highly sought after in medicinal chemistry. They can enhance metabolic stability, modulate lipophilicity, and influence binding affinity to biological targets.[3][4] Therefore, developing robust and efficient methods for the incorporation of this and similar fluorinated building blocks is of paramount importance.

Mechanistic Considerations: Activating the Unreactive

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a non-reactive ammonium carboxylate salt.[5] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a variety of coupling reagents.

Carbodiimide-Mediated Amidation (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficiency and the water-solubility of their byproducts. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, for electron-deficient carboxylic acids, this intermediate can be prone to rearrangement to a less reactive N-acylurea. To mitigate this and improve reaction efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma is often included. These additives intercept the O-acylisourea to form a more stable and reactive activated ester, which is then readily attacked by the amine.[2][6] For particularly challenging substrates like 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be beneficial, as it is known to accelerate the coupling with electron-deficient amines and sterically hindered acids.[1]

Caption: Carbodiimide-mediated amidation with HOBt.

Uronium/Aminium Salt-Mediated Amidation (e.g., HATU)

Uronium and aminium salts, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most powerful coupling reagents, known for their high efficiency and rapid reaction times, especially with challenging substrates.[2] The reaction requires a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid. The resulting carboxylate then attacks HATU to form a highly reactive OAt-active ester. This active ester is then susceptible to nucleophilic attack by the amine to furnish the desired amide. The 7-azabenzotriazole moiety in HATU is believed to accelerate the coupling reaction through a neighboring group effect.

Caption: HATU-mediated amidation mechanism.

Experimental Protocols

The following protocols are designed as a starting point for the amidation of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine being used.

General Experimental Workflow

Caption: General experimental workflow for amidation.

Protocol 1: EDC/HOBt Mediated Amidation

This protocol is a robust starting point, particularly for primary and less sterically hindered secondary amines.

Materials:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |

| 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid | 274.12 | 1.0 | 274 mg |

| Amine | - | 1.1 | 1.1 mmol |

| EDC·HCl | 191.70 | 1.2 | 230 mg |

| HOBt | 135.12 | 1.2 | 162 mg |

| DIPEA | 129.25 | 2.5 | 434 µL |

| Anhydrous Dichloromethane (DCM) | - | - | 5-10 mL |

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv).

-

Dissolve the solids in anhydrous DCM (to a concentration of 0.1-0.2 M).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add DIPEA (2.5 equiv) to the stirred solution.

-

Slowly add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HATU Mediated Amidation

This protocol is recommended for more challenging couplings, including sterically hindered amines or when Protocol 1 gives low yields.

Materials:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |

| 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid | 274.12 | 1.0 | 274 mg |

| Amine | - | 1.2 | 1.2 mmol |

| HATU | 380.23 | 1.2 | 456 mg |

| DIPEA | 129.25 | 3.0 | 521 µL |

| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 5-10 mL |

Procedure:

-

In an oven-dried round-bottom flask under an inert atmosphere, dissolve 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (to a concentration of 0.1-0.2 M).

-

Add DIPEA (3.0 equiv) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate vial, dissolve the amine (1.2 equiv) in a small amount of anhydrous DMF.

-

Add the amine solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

-

Combine the organic layers and wash with saturated LiCl solution (to remove DMF), followed by saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

-

Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and amine. For particularly unreactive amines, the reaction may require gentle heating (e.g., 40-50 °C).

-

Acyl Fluoride Formation: For extremely challenging cases, in situ formation of the acyl fluoride using a reagent like cyanuric fluoride or XtalFluor-E®, followed by the addition of the amine at an elevated temperature, can be a powerful alternative.[7][8]

-

Solvent Choice: While DCM and DMF are common choices, other anhydrous polar aprotic solvents like acetonitrile can also be effective.

Conclusion

The amidation of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid requires a departure from standard coupling conditions due to the strong deactivating effect of the two fluorinated substituents. By employing powerful coupling reagents such as HATU or by optimizing carbodiimide-based protocols with additives, successful amide bond formation can be achieved. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors.

References

-

Cervetto, C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

-

Ghosh, A. K., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Koufaki, M., et al. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Retrieved from [Link]

-

Liu, T., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship. Retrieved from [Link]

-

Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. Retrieved from [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 8. blogs.rsc.org [blogs.rsc.org]

Agrochemical Application Note: Next-Generation Crop Protection via 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic Acid Precursors

Executive Summary

The integration of fluorine into active ingredients (AIs) has become a cornerstone of modern agrochemical development, with approximately 50% of newly commercialized agrochemicals containing fluorinated moieties[1]. This application note details the mechanistic rationale, synthetic derivatization workflows, and physicochemical validation protocols for utilizing 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid (CAS: 1980035-65-1) as a highly specialized precursor. By leveraging the synergistic effects of adjacent trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, researchers can develop novel anilide and diamide insecticides with unprecedented metabolic stability and cuticular penetration.

Mechanistic Rationale: The Dual-Fluorination Strategy

The strategic placement of both -CF₃ and -OCF₃ groups on the benzoic acid scaffold provides a unique physicochemical profile that addresses two primary failure points in agrochemical efficacy: poor target penetration and rapid metabolic degradation.

-

Cuticular Penetration via -OCF₃: The trifluoromethoxy group acts as a pseudo-halogen. It is significantly more electron-withdrawing and lipophilic than its methoxy analogue[2]. This extreme lipophilicity (characterized by a high Hansch parameter) allows the AI to rapidly partition into and traverse the waxy, hydrophobic cuticles of target insect pests or plant epidermises.

-

Metabolic Resistance via -CF₃: The trifluoromethyl group confers increased metabolic stability and lipophilicity[3]. Positioned adjacent to the -OCF₃ group, the -CF₃ moiety provides intense steric shielding to the aromatic ring. This steric bulk physically blocks the active sites of cytochrome P450 monooxygenases, preventing the oxidative cleavage and detoxification of the AI within the pest's gut or hemolymph.

-

Target Affinity: Fluorine enhances the efficacy of pesticides by improving biological activity through increased binding affinity to target receptors[4]. The highly electronegative dual-fluorinated pocket forms strong multipolar interactions with target proteins (e.g., GABA-gated chloride channels).

Mechanistic pathway of dual-fluorinated agrochemicals from application to pest mortality.

Synthetic Derivatization: Amide-Based Active Ingredients

Converting 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid into a functional AI (such as an insecticidal amide) requires overcoming the severe electronic deactivation of the carboxylic acid caused by the dual electron-withdrawing groups. Standard peptide coupling reagents (e.g., EDC/HOBt) often yield poor results.

Protocol 1: Acyl Chloride Activation and Amidation